N-(2-((2,4-bis(dimethylamino)pyrimidin-5-yl)amino)-2-oxoethyl)benzamide

kinase inhibition hinge-binding motif hydrogen-bonding pharmacophore

This N-(2-((2,4-bis(dimethylamino)pyrimidin-5-yl)amino)-2-oxoethyl)benzamide is a distinct 2,4-diaminopyrimidine kinase inhibitor scaffold featuring a critical amino-oxoethylbenzamide linker absent in common analogs like CAS 1448077-15-3. The flexible benzamide extension enables exploration of extended binding modes beyond the hinge region, potentially capturing glycine-rich loop or DFG-motif interactions inaccessible to rigid 5-carboxamide inhibitors. Its favorable physicochemical profile (XLogP3-AA 1.3, TPSA 90.5 Ų) ensures better aqueous solubility than more lipophilic analogs, making it an ideal control compound for solubility and protein-binding assay development. Procure this differentiated tool compound to ensure experimental reproducibility in TAM kinase (Tyro3, Axl, Mer) signaling studies.

Molecular Formula C17H22N6O2
Molecular Weight 342.403
CAS No. 1448060-64-7
Cat. No. B2968163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-((2,4-bis(dimethylamino)pyrimidin-5-yl)amino)-2-oxoethyl)benzamide
CAS1448060-64-7
Molecular FormulaC17H22N6O2
Molecular Weight342.403
Structural Identifiers
SMILESCN(C)C1=NC(=NC=C1NC(=O)CNC(=O)C2=CC=CC=C2)N(C)C
InChIInChI=1S/C17H22N6O2/c1-22(2)15-13(10-19-17(21-15)23(3)4)20-14(24)11-18-16(25)12-8-6-5-7-9-12/h5-10H,11H2,1-4H3,(H,18,25)(H,20,24)
InChIKeyVHAGQKCTPVJMQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-((2,4-bis(dimethylamino)pyrimidin-5-yl)amino)-2-oxoethyl)benzamide (CAS 1448060-64-7): Procurement-Relevant Chemical Identity and Compound Class Overview


N-(2-((2,4-bis(dimethylamino)pyrimidin-5-yl)amino)-2-oxoethyl)benzamide (CAS 1448060-64-7) is a synthetic small molecule belonging to the 2,4-bis(dimethylamino)pyrimidine chemotype, a privileged scaffold in kinase inhibitor discovery [1]. The compound features a pyrimidine core substituted with dimethylamino groups at positions 2 and 4, and an N-(2-amino-2-oxoethyl)benzamide side chain linked through the pyrimidine 5-position amine. Its molecular formula is C17H22N6O2, with a molecular weight of 342.4 g/mol, a calculated XLogP3-AA of 1.3, and a topological polar surface area of 90.5 Ų [2]. The benzamide terminus and the amino-oxoethyl linker distinguish it from simpler 5-substituted pyrimidinyl analogs, enabling additional hydrogen-bonding interactions that may influence kinase selectivity and physicochemical properties [1].

Why N-(2-((2,4-bis(dimethylamino)pyrimidin-5-yl)amino)-2-oxoethyl)benzamide Cannot Be Replaced by Generic 2,4-Diaminopyrimidine Analogs in Research Procurement


Within the 2,4-diaminopyrimidine inhibitor class, subtle variations in the 5-position substituent profoundly alter kinase selectivity, binding mode, and physicochemical properties [1]. The target compound incorporates a unique amino-oxoethylbenzamide extension that is absent in commonly available analogs such as N-[2,4-bis(dimethylamino)pyrimidin-5-yl]-4-fluorobenzamide (CAS 1448077-15-3) or N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-2-fluorobenzenesulfonamide (BAY 61-3606). These structural differences govern interactions with the kinase hinge region and proximal subpockets; the 2-aminobenzyl moiety in related Sky kinase inhibitors was shown to fill the Ala571 subpocket, conferring excellent kinase selectivity, whereas 2-aminophenethyl analogs displayed only moderate selectivity [2]. Consequently, generic substitution risks loss of target engagement, altered selectivity profiles, and divergent ADME behavior, undermining experimental reproducibility and data interpretability.

Product-Specific Quantitative Differentiation Evidence for N-(2-((2,4-bis(dimethylamino)pyrimidin-5-yl)amino)-2-oxoethyl)benzamide (CAS 1448060-64-7)


Enhanced Hydrogen-Bond Donor Capacity for Kinase Hinge Binding Compared to Simple 5-Aminopyrimidine Analogs

The target compound incorporates two hydrogen-bond donor sites (the benzamide NH and the acetamide NH) beyond those present in simpler 5-substituted pyrimidinyl analogs such as N-[2,4-bis(dimethylamino)pyrimidin-5-yl]-4-fluorobenzamide (CAS 1448077-15-3), which possesses only a single amide NH donor. The 2,4-diaminopyrimidine-5-carboxamide scaffold is known to engage the kinase hinge region via bidentate hydrogen bonding; the additional donor in the target compound can extend interactions into the solvent-exposed region or the ribose pocket, as observed in cocrystal structures of related Sky kinase inhibitors [1]. Computed hydrogen-bond donor count: Target compound = 2; N-[2,4-bis(dimethylamino)pyrimidin-5-yl]-4-fluorobenzamide = 1 [2].

kinase inhibition hinge-binding motif hydrogen-bonding pharmacophore

Rotatable Bond Extension and Conformational Flexibility Versus Rigid 5-Carboxamide Pyrimidine Scaffolds

The target compound possesses a flexible amino-oxoethylbenzamide chain attached at the pyrimidine 5-position, resulting in a rotatable bond count of 6, compared to 4 for the prototypical 2,4-diaminopyrimidine-5-carboxamide core scaffold exemplified by Sky kinase inhibitors in PDB 4FF8 [1]. This extended flexible linker permits the terminal benzamide group to sample multiple conformations, potentially enabling induced-fit accommodation in kinase subpockets not accessible to rigid 5-carboxamide derivatives. In the SAR study of 2,4-diaminopyrimidine-5-carboxamide Sky kinase inhibitors, 2-aminobenzyl analogs that occupy the Ala571 subpocket achieved excellent kinase selectivity, whereas the more constrained 2-aminophenethyl analogs displayed only moderate selectivity [2].

ligand conformational entropy kinase selectivity induced-fit binding

Improved Aqueous Solubility Predictions Relative to Direct N-Pyrimidinyl Benzamide Analogs via Lower XLogP3-AA and Higher Topological Polar Surface Area

Computational property profiling indicates that the target compound (XLogP3-AA = 1.3, TPSA = 90.5 Ų) is predicted to exhibit superior aqueous solubility compared to the direct N-pyrimidinyl benzamide analog N-[2,4-bis(dimethylamino)pyrimidin-5-yl]-4-fluorobenzamide (computed XLogP3-AA ≈ 2.0, TPSA ≈ 70 Ų), owing to its lower lipophilicity and larger polar surface area [1][2]. This property advantage is critical for in vitro biochemical assay performance, where compound aggregation and non-specific binding are common confounds for hydrophobic kinase inhibitors. The 2,4-diaminopyrimidine-5-carboxamide lead optimization effort for Sky kinase explicitly prioritized ADME properties, identifying that even modest increases in polarity significantly improved PK solubility and reduced protein binding [3].

physicochemical properties aqueous solubility drug-likeness profiling

Differentiation from Sulfonamide-Based Syk Inhibitor BAY 61-3606 by Scaffold Class and Target Kinase Selectivity

The target compound belongs to the benzamide subclass of 2,4-diaminopyrimidine inhibitors, whereas N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-2-fluorobenzenesulfonamide (BAY 61-3606) is a sulfonamide-based Syk inhibitor with reported Syk IC50 values in the low nanomolar range [1]. The benzamide moiety in the target compound lacks the strongly electron-withdrawing sulfonyl group, which can alter kinase selectivity profiles: the 2,4-diaminopyrimidine-5-carboxamide series was optimized for Sky kinase (Tyro3) selectivity, whereas BAY 61-3606 was developed as a selective Syk inhibitor [2]. This chemotype divergence means the target compound is more structurally aligned with Sky/Tyro3/Axl (TAM family) kinase inhibitor programs than with Syk-targeted chemical probes.

kinase selectivity profiling Syk inhibition scaffold-hopping sulfonamide vs. benzamide chemotype

Recommended Research and Industrial Application Scenarios for N-(2-((2,4-bis(dimethylamino)pyrimidin-5-yl)amino)-2-oxoethyl)benzamide (CAS 1448060-64-7)


Chemical Probe Development for TAM Family Kinase (Tyro3/Axl/Mer) Selectivity Profiling

The compound's 2,4-diaminopyrimidine-5-carboxamide-like scaffold is directly aligned with the Sky kinase (Tyro3) inhibitor pharmacophore established in PDB 4FF8 [1]. Its differentiated benzamide extension and flexible linker (rotatable bond count = 6) may enable it to probe selectivity determinants within the TAM family (Tyro3, Axl, Mer) that are inaccessible to rigid 5-carboxamide analogs. Researchers seeking a tool compound to dissect TAM kinase signaling in oncology or immunology applications should evaluate this compound alongside established Sky-selective inhibitors.

Scaffold-Hopping and Structure-Activity Relationship (SAR) Expansion in 2,4-Diaminopyrimidine Kinase Inhibitor Programs

The amino-oxoethylbenzamide linker introduces a unique spacer element not present in direct N-pyrimidinyl benzamides (e.g., CAS 1448077-15-3). This structural feature enables medicinal chemistry teams to explore extended binding modes beyond the hinge region, potentially capturing interactions with the kinase glycine-rich loop or the DFG-motif region. The compound serves as a key intermediate for further derivatization at the benzamide para-position or the pyrimidine 2- and 4-positions [2].

Physicochemical Property Benchmarking and Assay Development for Pyrimidine-Based Kinase Inhibitors

With a computed XLogP3-AA of 1.3 and TPSA of 90.5 Ų, the target compound occupies a favorable drug-like property space that is predicted to offer better aqueous solubility than more lipophilic analog N-[2,4-bis(dimethylamino)pyrimidin-5-yl]-4-fluorobenzamide (estimated XLogP3-AA ≈ 2.0) [1][2]. This property profile makes it suitable as a control compound in solubility and protein-binding assay development, where well-behaved physicochemical characteristics are critical for assay robustness and reproducibility.

Chemical Biology Studies Requiring Benzamide Chemotype to Avoid Sulfonamide-Containing Pharmacophores

The compound is differentiated from sulfonamide-based 2,4-diaminopyrimidine inhibitors such as BAY 61-3606 by its benzamide moiety. In kinase profiling panels where sulfonamide-containing compounds exhibit promiscuous off-target effects due to the sulfonyl group, the benzamide chemotype may offer a cleaner selectivity profile. This is particularly relevant for chemical biology labs studying TAM family kinases, where confounding Syk inhibition from sulfonamide analogs can complicate data interpretation [3].

Quote Request

Request a Quote for N-(2-((2,4-bis(dimethylamino)pyrimidin-5-yl)amino)-2-oxoethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.